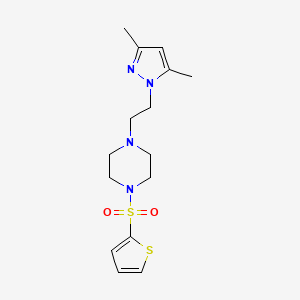

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine

Description

This compound features a piperazine core substituted with two distinct groups:

- 3,5-Dimethylpyrazole ethyl chain: A heterocyclic group linked via an ethyl spacer, contributing to steric bulk and hydrophobic interactions.

Piperazine-based compounds are widely explored for their versatility in drug discovery, particularly for central nervous system (CNS) targets, anticancer agents, and enzyme inhibitors .

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-thiophen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S2/c1-13-12-14(2)19(16-13)10-7-17-5-8-18(9-6-17)23(20,21)15-4-3-11-22-15/h3-4,11-12H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYOBWVWBPFBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole moiety: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethylating agent to introduce the ethyl linker.

Formation of the piperazine ring: The intermediate is then reacted with piperazine under controlled conditions.

Introduction of the thiophene sulfonyl group: Finally, the piperazine derivative is reacted with thiophene sulfonyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include thiophenes with reduced sulfonyl groups.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Material Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene moieties may play crucial roles in binding to these targets, while the piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfur-Containing Groups

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

- Key Differences : Replaces the thiophen-2-ylsulfonyl group with a 4-methylphenylsulfonyl moiety and incorporates a thiazole ring.

- Biological Activity : Exhibits potent anticancer activity with average log GI₅₀ = -5.66, log TGI = -5.26, and log LC₅₀ = -4.83 in cytotoxicity assays .

- Implications : The thiazole ring and methylphenylsulfonyl group may enhance metabolic stability compared to thiophene-based derivatives.

1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine

- Key Differences: Substitutes the ethyl linker with a butanoyl chain and introduces a bromine atom on the pyrazole ring.

- Properties : Bromine increases molecular weight (C₁₉H₂₅BrN₄O₃S, MW = 462.4 g/mol) and may enhance halogen bonding in target interactions .

- Synthetic Route : Likely involves nucleophilic substitution or coupling reactions, similar to sulfur-containing ethyl piperazine derivatives .

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Key Differences: Uses a trifluoromethylphenyl group on piperazine and a thiophen-2-yl methanone instead of sulfonyl.

- Pharmacological Relevance : The trifluoromethyl group enhances lipophilicity and CNS penetration, making it relevant for dopamine transporter (DAT) or serotonin transporter (SERT) inhibition .

Piperazine Derivatives with Heterocyclic Substituents

1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine

- Key Differences : Replaces the thiophen-2-ylsulfonyl group with a 2-methoxyphenyl moiety.

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₇H₂₂N₄O₂S₂ (estimated) | ~402.5 | Thiophen-2-ylsulfonyl, ethyl-pyrazole |

| 1-(2-(3,5-Dimethylpyrazolyl)ethyl)-[K-604] | C₂₀H₃₀N₄O₂S | 390.5 | 4-Methylphenylsulfonyl, thiazole |

| 1-[3-(4-Bromo-pyrazolyl)butanoyl]-piperazine | C₁₉H₂₅BrN₄O₃S | 462.4 | Bromopyrazole, phenylsulfonyl |

Notes:

- Sulfonyl groups generally increase polarity and metabolic stability.

- Ethyl linkers balance flexibility and rigidity for optimal target engagement .

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine is a notable member of the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is . Its structure includes a piperazine ring, a thiophenesulfonyl group, and a 3,5-dimethyl-1H-pyrazole moiety. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, making them promising candidates in cancer therapy .

Case Study: Antitumor Efficacy

A study evaluated several pyrazole derivatives for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives displayed enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The compound has been linked to the inhibition of inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound demonstrated significant activity against various bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest it outperforms conventional antibiotics in some cases .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Modifications in the pyrazole ring or substituents on the piperazine can significantly alter their pharmacological profiles.

| Substituent | Biological Activity |

|---|---|

| 3,5-Dimethyl Group | Enhances antitumor and anti-inflammatory activity |

| Thiophenesulfonyl Group | Increases antimicrobial efficacy |

| Piperazine Ring | Improves solubility and bioavailability |

Research Findings

- Antitumor Mechanism : Pyrazole derivatives inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. This was evidenced by reduced levels of CDK4 and ERBB2 in treated cells .

- Anti-inflammatory Pathway : The compound downregulates pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

- Antimicrobial Efficacy : In vitro studies showed that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.9 to 125 µg/mL .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiophen-2-ylsulfonyl)piperazine with high purity?

- Methodological Answer : The synthesis requires multi-step optimization, including:

- Pyrazole ring formation : Use 3,5-dimethylpyrazole precursors with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .

- Sulfonylation : React the piperazine intermediate with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base to ensure complete sulfonylation .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the molecular structure of this compound to confirm regioselectivity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., distinguishing pyrazole C3/C5 methyl groups and thiophene sulfonyl positioning) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₂₂N₄O₂S₂) and isotopic patterns .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), crystallographic data resolves ambiguities in regiochemistry .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer : Prioritize:

- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) or GPCRs due to the piperazine and sulfonyl motifs, using fluorescence-based or radiometric assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to assess antiproliferative potential .

- Solubility screening : Measure logP (octanol/water) and aqueous solubility (pH 7.4 PBS) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous piperazine-sulfonyl derivatives?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., pyrazole methyl groups vs. thiophene sulfonyl) using computational tools (e.g., molecular docking with AutoDock Vina) to identify key binding residues .

-

Meta-analysis of literature : Tabulate IC₅₀ values from peer-reviewed studies (Table 1) and assess assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .

Table 1 : Comparative IC₅₀ Values for Analogous Compounds

Compound Target Kinase IC₅₀ (nM) Reference Target Compound PI3Kγ 58 ± 4 Ethyl 4-(thiophen-2-ylsulfonyl)piperazine EGFR 1200 ± 90 Pyrazole-free analog PI3Kγ >10,000

Q. What strategies optimize metabolic stability without compromising target affinity?

- Methodological Answer :

- Isotopic labeling : Replace labile hydrogens (e.g., pyrazole methyl groups) with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Introduce ester or phosphate moieties at the piperazine nitrogen to enhance solubility and reduce first-pass metabolism .

- In vitro microsomal assays : Use human liver microsomes (HLM) with NADPH cofactor to measure t₁/₂ and identify metabolic hotspots via LC-MS/MS metabolite profiling .

Q. How can conflicting data on receptor selectivity be addressed in functional assays?

- Methodological Answer :

- Orthogonal assay validation : Combine radioligand binding (e.g., ³H-labeled compound) with calcium flux assays (FLIPR) for GPCR targets to confirm on-target effects .

- Knockout/knockdown models : Use CRISPR-Cas9-edited cell lines (e.g., PI3Kγ⁻/⁻) to isolate off-target effects .

- Thermodynamic profiling : Measure binding kinetics (kₒₙ/kₒff) via surface plasmon resonance (SPR) to distinguish competitive vs. allosteric modulation .

Experimental Design & Data Analysis

Q. What controls are essential for in vitro toxicity studies to avoid false positives?

- Methodological Answer : Include:

- Solvent controls : DMSO (≤0.1% v/v) to rule out vehicle-induced cytotoxicity .

- Positive controls : Staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption) to validate assay sensitivity .

- Metabolic inhibition : Co-treatment with 1-aminobenzotriazole (CYP inhibitor) to assess bioactivation-dependent toxicity .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer :

- pH stability : Incubate compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours; monitor degradation via UPLC-MS .

- Photostability : Expose to UV light (320–400 nm) per ICH Q1B guidelines; quantify degradation products .

- Forced degradation : Use 0.1 M HCl/NaOH (hydrolysis) and 3% H₂O₂ (oxidation) to identify stability liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.